

# solubility and stability of 4-Iodo-2-nitrophenol

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## Compound of Interest

Compound Name: **4-Iodo-2-nitrophenol**

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An In-Depth Technical Guide to the Solubility and Stability of **4-Iodo-2-nitrophenol**

## Authored by a Senior Application Scientist Abstract

This technical guide offers a comprehensive examination of the physicochemical properties, solubility profile, and stability characteristics of **4-Iodo-2-nitrophenol** (CAS No: 21784-73-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven experimental protocols. While specific quantitative data for this compound is limited in public literature, this guide provides the foundational knowledge and detailed methodologies necessary to determine these critical parameters in a laboratory setting. We delve into the molecular characteristics influencing its behavior in various solvents and under diverse environmental stressors, present robust protocols for empirical determination, and discuss appropriate analytical techniques for quantification.

## Foundational Physicochemical Properties

**4-Iodo-2-nitrophenol** is an aromatic organic compound featuring a phenol backbone substituted with an iodine atom at the 4-position and a nitro group at the 2-position.<sup>[1]</sup> Its molecular structure dictates its chemical behavior, influencing everything from its solubility in polar and non-polar solvents to its reactivity and degradation pathways. The interplay between the electron-withdrawing nitro group, the bulky, hydrophobic iodine atom, and the acidic hydroxyl group is key to understanding its properties.

Table 1: Core Physicochemical Properties of **4-Iodo-2-nitrophenol**

| Property             | Value  | Source  |
|----------------------|--|---|
| CAS Number           | 21784-73-6                                     | <a href="#">[1]</a>   |
| Molecular Formula    | C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight     | 265.01 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance           | Solid (often crystalline)                      | <a href="#">[4]</a>   |
| Density              | 2.176 g/cm <sup>3</sup> (Predicted)            | <a href="#">[2]</a>   |
| Boiling Point        | 296.4°C at 760 mmHg<br>(Predicted)             | <a href="#">[2]</a>   |
| Flash Point          | 133°C (Predicted)                              | <a href="#">[2]</a>   |
| LogP (Octanol-Water) | 2.428 (Predicted)                              | <a href="#">[2]</a>   |
| Vapor Pressure       | 0.000816 mmHg at 25°C<br>(Predicted)           | <a href="#">[2]</a>   |

The predicted LogP value of ~2.43 suggests that **4-Iodo-2-nitrophenol** is moderately lipophilic. This indicates a preference for non-polar environments over aqueous ones, a critical factor for predicting its solubility, membrane permeability, and bioaccumulation potential.[\[2\]](#)

## Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a fundamental parameter in drug development, impacting formulation, bioavailability, and synthetic chemistry. The structure of **4-Iodo-2-nitrophenol**—with its hydrophobic benzene ring and iodo substituent, and its polar hydroxyl and nitro groups—suggests a complex solubility profile.[\[5\]](#)

### Qualitative Solubility Assessment

- Aqueous Solubility: The compound's nonpolar aromatic structure and large iodine atom are expected to limit its solubility in water.[\[6\]](#) However, the hydroxyl and nitro groups can participate in hydrogen bonding, allowing for some degree of aqueous solubility, which is likely to be pH-dependent due to the acidic nature of the phenolic proton.[\[7\]](#)[\[8\]](#)

- Organic Solvent Solubility: Solubility is expected to be significantly higher in polar organic solvents such as ethanol, methanol, and acetone, which can act as both hydrogen bond donors and acceptors.<sup>[9]</sup> It is also likely soluble in other organic solvents like ethyl acetate and chloroform.<sup>[6]</sup> Solubility in nonpolar solvents like hexane may be limited, though greater than in water.<sup>[9]</sup>

Table 2: Predicted Qualitative Solubility of **4-Iodo-2-nitrophenol**

| Solvent Class | Example Solvents            | Predicted Solubility              | Rationale  |
|---------------|-----------------------------|-----------------------------------|--|
| Polar Protic  | Water, Ethanol, Methanol    | Low in Water; Soluble in Alcohols | Hydrogen bonding capability of -OH and -NO <sub>2</sub> groups. Alcohols better match the overall polarity. <sup>[9]</sup> |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble                           | Strong dipole-dipole interactions and hydrogen bond acceptance. <sup>[5][9]</sup>  |
| Non-Polar     | Hexane, Toluene             | Sparingly Soluble to Insoluble    | The molecule's polarity from -OH and -NO <sub>2</sub> groups limits solubility in highly non-polar media. <sup>[6]</sup>   |

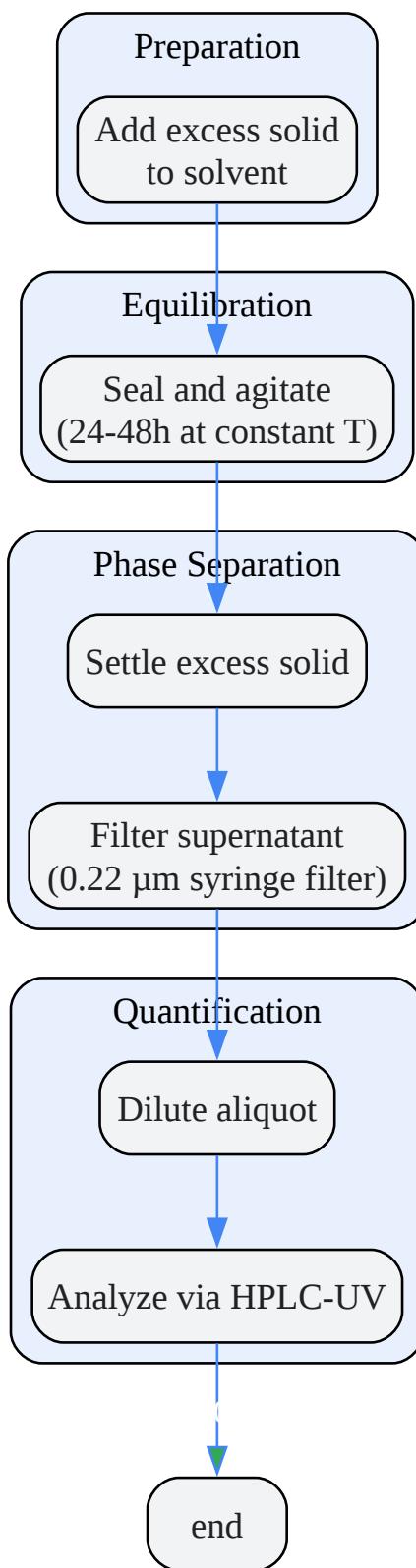
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Given the absence of precise published data, the following protocol provides a reliable, self-validating system for determining the equilibrium solubility of **4-Iodo-2-nitrophenol**.

**Objective:** To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

**Methodology:**

- Preparation: Add an excess amount of solid **4-Iodo-2-nitrophenol** to a series of glass vials, each containing a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, ethanol). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) to facilitate equilibration. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. To separate the saturated solution from the undissolved solid, withdraw an aliquot from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to prevent solid particles from being transferred.
- Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4). Analyze the sample to determine the concentration of dissolved **4-Iodo-2-nitrophenol**.
- Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.



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Caption: Workflow for Shake-Flask Solubility Determination.

## Stability Profile and Degradation

Understanding the stability of **4-Iodo-2-nitrophenol** is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect efficacy or safety. Key factors influencing its stability include pH, light, and temperature.[\[5\]](#)

## Factors Influencing Stability

- pH Stability: The phenolic hydroxyl group is acidic (pKa of the related 4-nitrophenol is 7.15), meaning the compound will exist as the phenolate anion at higher pH values.[\[10\]](#) This ionization can significantly alter its stability, as the electron-rich phenolate is often more susceptible to oxidative degradation. Hydrolytic stability should be assessed across a range of pH values relevant to physiological conditions and formulation.
- Photostability: Aromatic nitro compounds are often light-sensitive.[\[11\]](#)[\[12\]](#) The molecule's structure suggests it can absorb UV radiation, potentially leading to photodegradation.[\[13\]](#) This is a critical parameter to evaluate, especially for formulations that may be exposed to light. Testing should follow established guidelines such as ICH Q1B.[\[14\]](#)
- Thermal Stability: While many nitrophenols are stable at ambient temperatures, they can decompose upon intense heating.[\[15\]](#)[\[16\]](#) Forced degradation studies at elevated temperatures are necessary to understand the thermal degradation pathway and kinetics.

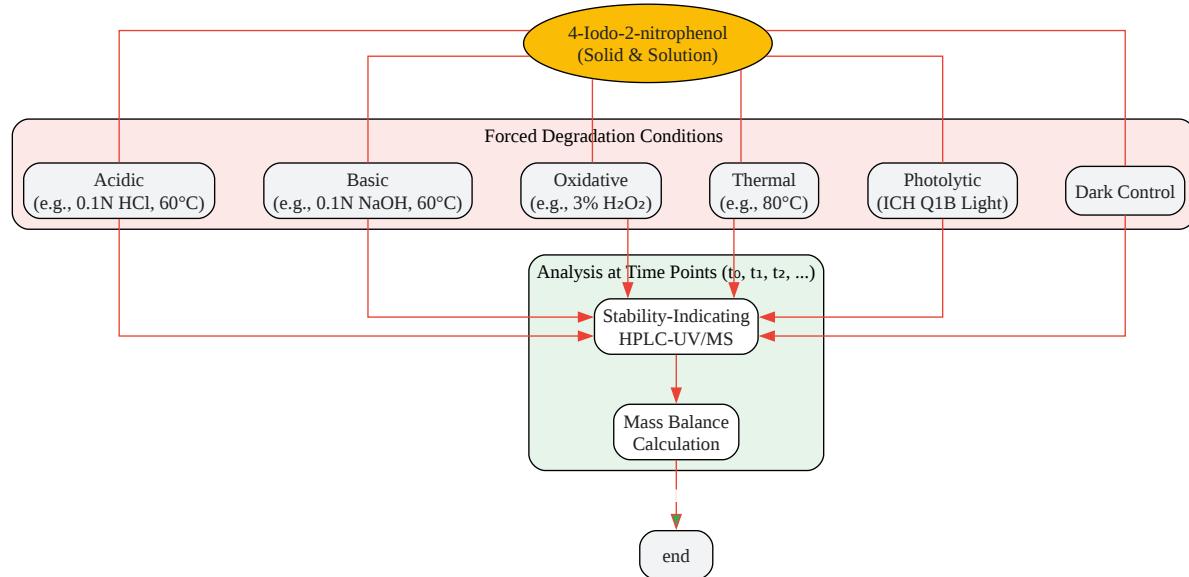
## Experimental Protocol: Forced Degradation & Photostability Studies

Objective: To identify potential degradation pathways and assess the intrinsic stability of **4-Iodo-2-nitrophenol** under various stress conditions.

### Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions:

- Acid/Base Hydrolysis: Dilute the stock solution with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) respectively. Incubate samples at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
- Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.
- Thermal Degradation: Store both solid powder and a solution of the compound in a temperature-controlled oven (e.g., 80°C), protected from light.
- Photostability: Expose a solution and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines.<sup>[14]</sup> A standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.<sup>[13][14]</sup> A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.<sup>[14]</sup>
- Time Points and Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Analyze the samples using a stability-indicating analytical method, such as the HPLC method described in Section 4, to quantify the remaining parent compound and detect any degradation products.

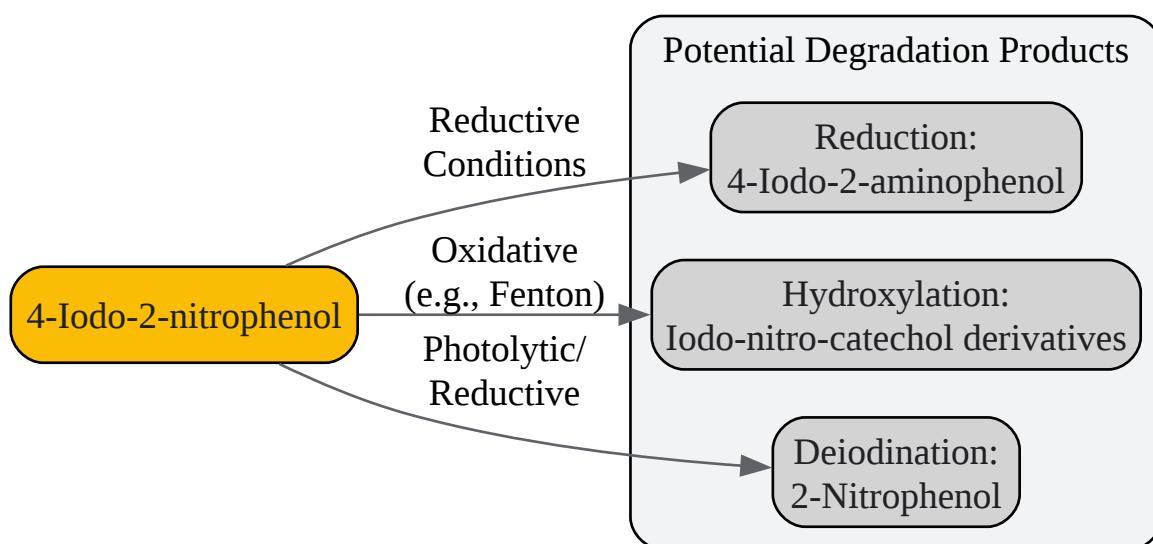


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Caption: Workflow for a Comprehensive Stability Assessment.

## Potential Degradation Pathways

While specific degradation products for **4-Iodo-2-nitrophenol** are not documented, pathways can be hypothesized based on related chemistries.<sup>[17][18]</sup> Common reactions include reduction of the nitro group to an amino group, nucleophilic substitution of the iodine or nitro group, or hydroxylation of the benzene ring, particularly under oxidative or photocatalytic conditions.



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Caption: Hypothetical Degradation Pathways.

## Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing nitrophenols due to their strong UV absorbance.[19][20]

### Protocol: HPLC-UV Method for 4-Iodo-2-nitrophenol

This protocol is a robust starting point for method development and validation.

Instrumentation:

- HPLC system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).

Method Parameters:

- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A starting point could be 60:40 Acetonitrile:Buffer.[20][21]

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **4-iodo-2-nitrophenol** should be determined by scanning a dilute solution (e.g., from 200-400 nm). For related nitrophenols, detection is often performed between 270 nm and 320 nm.[5][21] Note that the  $\lambda_{\text{max}}$  of nitrophenols is pH-sensitive; the deprotonated phenolate form absorbs at a much longer wavelength (~400 nm).[10] For consistent analysis, the mobile phase should be buffered to a constant pH.
- Injection Volume: 10-20  $\mu\text{L}$ .
- Column Temperature: 30°C.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines to ensure trustworthy results.[19]

## Safe Handling and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

- Handling: **4-iodo-2-nitrophenol** should be handled in a well-ventilated area or a chemical fume hood.[22][23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[24][25] Avoid creating dust and avoid contact with skin and eyes.[22][23]
- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] It should be protected from light.[4][11][12] Store away from incompatible materials such as strong bases and oxidizing agents.[24]

## Conclusion

**4-iodo-2-nitrophenol** is a moderately lipophilic compound with predicted low aqueous solubility and higher solubility in polar organic solvents. Its stability is likely influenced by pH, light, and temperature, with potential degradation involving the nitro, iodo, and hydroxyl functional groups. This guide provides the necessary theoretical framework and detailed,

actionable protocols for researchers to empirically determine the solubility and stability profiles of **4-Iodo-2-nitrophenol**. The application of these robust methodologies will generate the reliable data required for advancing research and development in pharmaceuticals and other scientific fields.

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